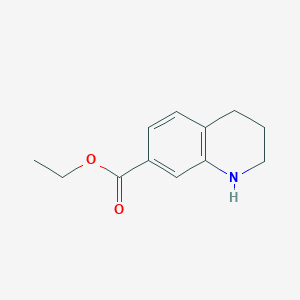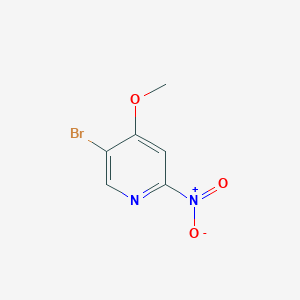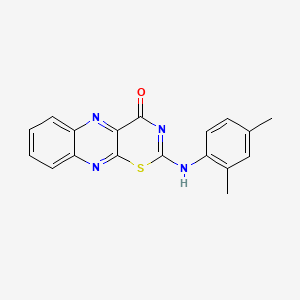
4H-1,3-Thiazino(5,6-b)quinoxalin-4-one, 2-((2,4-dimethylphenyl)amino)-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4H-1,3-Thiazino(5,6-b)quinoxalin-4-one, 2-((2,4-dimethylphenyl)amino)- is a heterocyclic compound that features a thiazinoquinoxaline core structure.
Métodos De Preparación
The synthesis of 4H-1,3-Thiazino(5,6-b)quinoxalin-4-one, 2-((2,4-dimethylphenyl)amino)- typically involves the reaction of quinoxaline derivatives with thiazine precursors under specific conditions. The reaction conditions often include the use of eco-compatible catalysts and solvents to ensure a sustainable synthesis process . Industrial production methods may involve scaling up these reactions while maintaining the efficiency and yield of the desired product.
Análisis De Reacciones Químicas
This compound undergoes various types of chemical reactions, including:
Oxidation: It can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using agents like sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions are common, where the amino group can be replaced by other nucleophiles under suitable conditions.
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinoxaline N-oxides, while reduction can lead to the formation of reduced thiazinoquinoxaline derivatives.
Aplicaciones Científicas De Investigación
4H-1,3-Thiazino(5,6-b)quinoxalin-4-one, 2-((2,4-dimethylphenyl)amino)- has several scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.
Medicine: Its potential anticancer properties are being explored, particularly in targeting specific cancer cell lines.
Industry: It can be used in the development of new materials with specific electronic or optical properties.
Mecanismo De Acción
The mechanism of action of this compound involves its interaction with specific molecular targets within cells. For instance, its antimicrobial activity may be due to the inhibition of bacterial enzymes or disruption of cell membrane integrity. In cancer cells, it may induce apoptosis by interacting with key signaling pathways .
Comparación Con Compuestos Similares
Similar compounds to 4H-1,3-Thiazino(5,6-b)quinoxalin-4-one, 2-((2,4-dimethylphenyl)amino)- include:
4H-1,3-Thiazino(5,6-b)quinoxalin-4-one, 2-[(4-methylphenyl)amino]-: This compound has a similar structure but with a different substituent on the phenyl ring.
4H-1,3-Thiazino(5,6-b)quinoxalin-4-one, 2-[(4-fluorophenyl)amino]-: The presence of a fluorine atom can significantly alter its chemical properties and biological activity.
4H-1,3-Thiazino(5,6-b)quinoxalin-4-one, 2-[(2,4,6-trimethylphenyl)amino]-: This compound has additional methyl groups, which may affect its reactivity and interactions with biological targets.
Propiedades
Número CAS |
154371-23-0 |
|---|---|
Fórmula molecular |
C18H14N4OS |
Peso molecular |
334.4 g/mol |
Nombre IUPAC |
2-(2,4-dimethylanilino)-[1,3]thiazino[5,6-b]quinoxalin-4-one |
InChI |
InChI=1S/C18H14N4OS/c1-10-7-8-12(11(2)9-10)21-18-22-16(23)15-17(24-18)20-14-6-4-3-5-13(14)19-15/h3-9H,1-2H3,(H,21,22,23) |
Clave InChI |
NEKSNUSAOUVEEL-UHFFFAOYSA-N |
SMILES canónico |
CC1=CC(=C(C=C1)NC2=NC(=O)C3=NC4=CC=CC=C4N=C3S2)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![Cyclohexyl 6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-2,3-dihydropyrrolo[3,2-b]pyridine-1-carboxylate](/img/structure/B13138297.png)
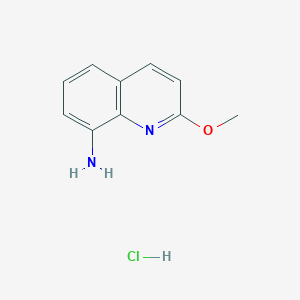
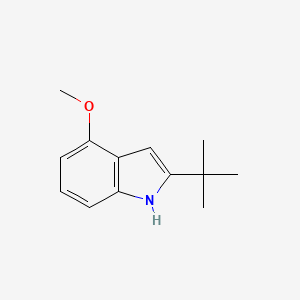
![4-O-benzyl 10-O-tert-butyl (1R,8R)-7-(aminomethyl)-4,10-diazatricyclo[6.3.0.02,6]undecane-4,10-dicarboxylate](/img/structure/B13138320.png)
![2-(2-([2,2'-Bithiophen]-5-yl)vinyl)quinolin-8-ol](/img/structure/B13138327.png)

![N-[4,6-Bis(3-methylanilino)-1,3,5-triazin-2-yl]glycine](/img/structure/B13138345.png)
![2,7-Dibromotricyclo[6.2.0.03,6]deca-1,3(6),7-triene](/img/structure/B13138346.png)
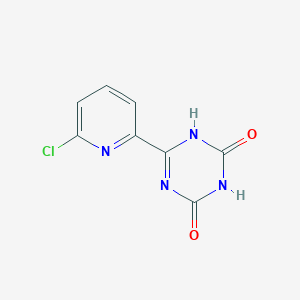

![Tetracosanamide,N-[(1S,2R)-2-hydroxy-1-[(phosphonooxy)methyl]heptadecyl]-,ammoniumsalt](/img/structure/B13138380.png)
